molecular formula C18H27N3O3 B11244448 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11244448
M. Wt: 333.4 g/mol
InChI Key: JZCKBBRIJDOSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique hybrid structure combining a tetrahydropyran (THP) moiety and a cyclohepta[c]pyridazinone core. The acetamide linker bridges these two domains, enabling structural versatility for derivatization.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C18H27N3O3/c1-18(2)11-14(8-9-24-18)19-16(22)12-21-17(23)10-13-6-4-3-5-7-15(13)20-21/h10,14H,3-9,11-12H2,1-2H3,(H,19,22)

InChI Key

JZCKBBRIJDOSJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropyran ring and the cycloheptapyridazine ring, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe to investigate biological pathways.

    Industry: The compound can be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites with high specificity, triggering a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Cyclohepta[c]pyridazinone Derivatives

  • 2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-trifluoromethyl-benzimidazol-1-yl)-ethyl]acetamide ():
    This analog replaces the THP group with a trifluoromethyl-benzimidazole-ethyl substituent. The benzimidazole moiety enhances π-π stacking interactions, while the trifluoromethyl group improves lipophilicity and bioavailability. However, the absence of the THP ring may reduce conformational stability compared to the target compound .
  • Pyridazinone-Thiazolidinone Hybrids (): Compounds like 11d and 11e feature pyridinone cores linked to thiazolidinone or indole moieties. These derivatives exhibit moderate anticancer activity (IC~50~ values in the µM range) but lack the fused cyclohepta[c]pyridazinone system, which could limit their target selectivity .

Substituent Effects on Acetamide Linkers

Compound Name Substituent on Acetamide Key Properties Reference
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-oxo-cyclohepta[c]pyridazin-2-yl)acetamide (Target) 2,2-dimethyl-THP Hypothesized metabolic stability; no direct bioactivity data available.
2-(3-Oxo-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-trifluoromethyl-benzimidazol-1-yl)-ethyl]acetamide Trifluoromethyl-benzimidazole-ethyl Higher lipophilicity (clogP ~3.5); potential kinase inhibition.
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(pyridin-2-yloxy)acetamide (11d) 4-Chlorophenyl-thiazolidinone IC~50~ = 8.2 µM (MCF-7 cells); moderate solubility in DMSO.

Research Findings and Hypotheses

Structural Advantages of the Target Compound

  • The 2,2-dimethyl-THP group may confer greater resistance to oxidative metabolism compared to simpler THP derivatives (e.g., S1 in ) due to steric shielding of the oxygen atom .

Limitations and Unknowns

  • No experimental data on solubility, bioavailability, or toxicity are available for the target compound.
  • The cyclohepta[c]pyridazinone system’s synthetic complexity may lead to lower yields compared to simpler pyridazinones (e.g., 60–73% yields for compounds in ) .

Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydropyran moiety and a cycloheptapyridazine structure. Its molecular formula is C17H25N3O3C_{17}H_{25}N_{3}O_{3} with a molecular weight of approximately 305.4 g/mol. The structural diversity provided by these motifs may enhance its pharmacological profile.

Research indicates that compounds similar to this compound may interact with various biological targets such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors influencing cellular signaling.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance:

  • A related compound demonstrated cytostatic activity against human glioblastoma and lung cancer cells with IC50 values significantly lower than those found in apoptosis-resistant cells .
CompoundTarget Cell LinesIC50 (µM)Mechanism
Related Compound AU373 glioblastoma1Sirtuin inhibition
Related Compound BA549 lung cancer>80Non-apoptotic cell death

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Compounds with similar tetrahydropyran rings have shown activity against various microbial strains.

Central Nervous System (CNS) Effects

The compound's ability to cross the blood-brain barrier may make it a candidate for addressing CNS disorders. Similar compounds have been reported to exhibit neuroprotective effects and influence neurotransmitter systems.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays reveal that analogs of this compound significantly reduce the viability of cancer cell lines while sparing normal cells.
    • Study Design : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : Compounds exhibited selective cytotoxicity towards cancer cells while maintaining normal cell viability.
  • Animal Models : Preliminary studies in animal models have shown promising results in reducing tumor growth and improving survival rates when treated with related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.